molecular formula C14H11N5O4S B11246112 1,1'-[6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11246112
M. Wt: 345.34 g/mol
InChI Key: YMOYHGFPRGHIAP-UHFFFAOYSA-N
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Description

1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.

Properties

Molecular Formula

C14H11N5O4S

Molecular Weight

345.34 g/mol

IUPAC Name

1-[5-acetyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C14H11N5O4S/c1-8(20)13-12(10-3-5-11(6-4-10)19(22)23)18(9(2)21)17-7-15-16-14(17)24-13/h3-7H,1-2H3

InChI Key

YMOYHGFPRGHIAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is unique due to its specific structure and the presence of both triazole and thiadiazine rings. Similar compounds include other 1,3,4-thiadiazole derivatives, which also exhibit diverse biological activities . the presence of the nitrophenyl group in this compound enhances its antimicrobial properties compared to other similar compounds .

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